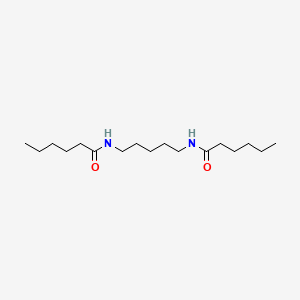
Hexanamide, N,N'-1,5-pentanediylbis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanamide, N,N’-1,5-pentanediylbis- is a chemical compound with the molecular formula C6H13NO. It is a fatty amide derived from hexanoic acid and is known for its various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanamide, N,N’-1,5-pentanediylbis- can be synthesized through the reaction of hexanoic acid with ammonia or amines under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of hexanamide, N,N’-1,5-pentanediylbis- often involves the use of catalysts to increase the reaction rate and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanamide, N,N’-1,5-pentanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted amides
Wissenschaftliche Forschungsanwendungen
Hexanamide, N,N’-1,5-pentanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials
Wirkmechanismus
The mechanism of action of hexanamide, N,N’-1,5-pentanediylbis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanamide: A simpler amide with similar properties but different applications.
Pentamidine: An antifungal agent with a different mechanism of action and therapeutic use.
Hexamidine: An antiseptic with distinct biological activities .
Uniqueness
Hexanamide, N,N’-1,5-pentanediylbis- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with diverse molecular targets. Its versatility makes it valuable in multiple fields of research and industry .
Eigenschaften
CAS-Nummer |
58962-42-8 |
|---|---|
Molekularformel |
C17H34N2O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
N-[5-(hexanoylamino)pentyl]hexanamide |
InChI |
InChI=1S/C17H34N2O2/c1-3-5-8-12-16(20)18-14-10-7-11-15-19-17(21)13-9-6-4-2/h3-15H2,1-2H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
NSHTYTNISNANCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCCCCCNC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
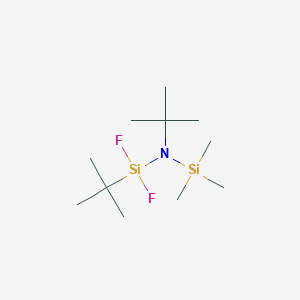
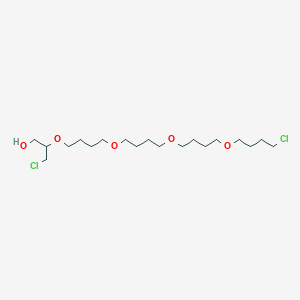
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
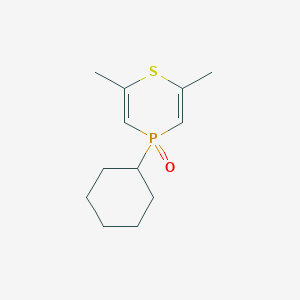
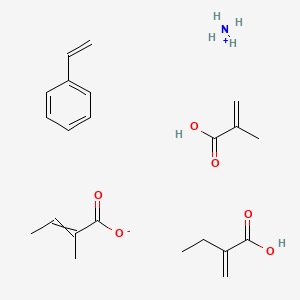
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)

![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
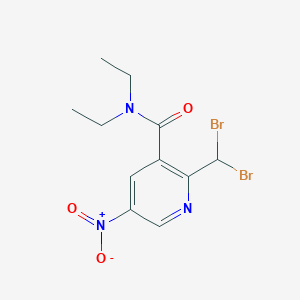
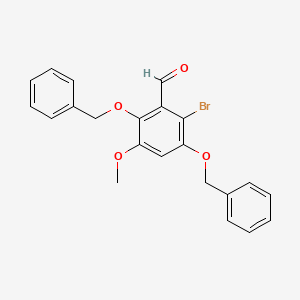
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
